2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Functional Group Modifications: Introduction of the phenoxyphenyl group and the carboxylate ester can be done through nucleophilic substitution and esterification reactions.
Final Assembly: The phenylethyl group is introduced in the final step, often through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic applications. Quinoline derivatives have been investigated for their roles in treating diseases such as malaria, cancer, and neurodegenerative disorders.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, and DNA, leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
The uniqueness of 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C33H33NO4 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C33H33NO4/c1-22-29(32(36)37-18-17-23-11-6-4-7-12-23)30(31-27(34-22)20-33(2,3)21-28(31)35)24-13-10-16-26(19-24)38-25-14-8-5-9-15-25/h4-16,19,30,34H,17-18,20-21H2,1-3H3 |
InChI Key |
VNCBORQHBGONOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OCCC5=CC=CC=C5 |
Origin of Product |
United States |
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